molecular formula C7H3ClFNS B11772992 5-Chloro-6-fluorobenzo[d]thiazole

5-Chloro-6-fluorobenzo[d]thiazole

Katalognummer: B11772992
Molekulargewicht: 187.62 g/mol
InChI-Schlüssel: DKUIIUMCBGHEFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-fluorobenzo[d]thiazole: is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluorobenzo[d]thiazole typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions . These methods are optimized for large-scale production to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-6-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Halogenation reactions using reagents like chlorine or bromine are common.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of various substituted benzothiazoles, while nucleophilic substitution can yield different derivatives based on the nucleophile used.

Wirkmechanismus

The mechanism of action of 5-Chloro-6-fluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or activating their functions. For example, benzothiazole derivatives can inhibit the aggregation factor of human platelets and act as fibrinogenic receptor antagonists .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Chloro-6-fluorobenzo[d]thiazole is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and biological properties compared to other benzothiazole derivatives. These substitutions can enhance its reactivity and potential as a therapeutic agent .

Eigenschaften

Molekularformel

C7H3ClFNS

Molekulargewicht

187.62 g/mol

IUPAC-Name

5-chloro-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H3ClFNS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H

InChI-Schlüssel

DKUIIUMCBGHEFH-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Cl)F)SC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.